molecular formula C9H17ClO4 B1367400 3-Chloro-2-(1-ethoxyethoxy)propyl acetate CAS No. 85328-35-4

3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Cat. No. B1367400
Key on ui cas rn: 85328-35-4
M. Wt: 224.68 g/mol
InChI Key: FEVMWAZUQCLBLI-UHFFFAOYSA-N
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Patent
US04395561

Procedure details

To the crude acetate prepared in Example 8 was added 10 g of p-toluenesulfonic acid monohydrate and then dropwise, over a period of 2 hours, 815 g (11.3 moles) of ethyl vinyl ether. The reaction was midly exothermic and the temperature was maintained at 35°-37° C. by occasional cooling. After the addition was complete, the reaction mixture was heated at 35°-40° C. for 16 hours. The crude material was used in the subsequent step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
815 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]([OH:9])[CH2:7][Cl:8])(=[O:3])[CH3:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:22]([O:24][CH2:25][CH3:26])=[CH2:23]>>[C:1]([O:4][CH2:5][CH:6]([O:9][CH:22]([O:24][CH2:25][CH3:26])[CH3:23])[CH2:7][Cl:8])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CCl)O
Name
Quantity
10 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
815 g
Type
reactant
Smiles
C(=C)OCC
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 35°-37° C. by occasional cooling
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 35°-40° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)OCC(CCl)OC(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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